Adl-08-0011

Descripción

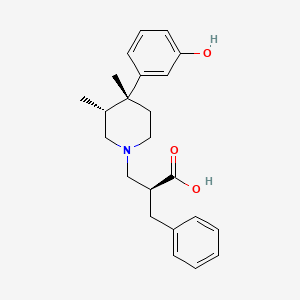

The compound (S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid is a chiral molecule with a complex stereochemical framework. Its structure includes:

- An (S)-configured benzyl group attached to a propanoic acid backbone.

- A (3R,4R)-configured piperidine ring substituted with a 3-hydroxyphenyl group and two methyl groups at positions 3 and 2.

This compound’s structural features suggest applications in medicinal chemistry, particularly in targeting receptors or enzymes where stereochemistry and substituent positioning are critical .

Propiedades

IUPAC Name |

(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29NO3/c1-17-15-24(12-11-23(17,2)20-9-6-10-21(25)14-20)16-19(22(26)27)13-18-7-4-3-5-8-18/h3-10,14,17,19,25H,11-13,15-16H2,1-2H3,(H,26,27)/t17-,19-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBSLJKYJXTATP-WCAVRKLYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)C[C@H](CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433261 | |

| Record name | (S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156130-41-5 | |

| Record name | ADL-08-0011 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156130415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADL-08-0011 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I1G16537O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mecanismo De Acción

Target of Action

The primary target of Alvimopan Metabolite is the mu-opioid receptor (MOR) located in the gastrointestinal tract. The MOR is a G protein-coupled receptor that plays a crucial role in mediating the effects of opioids, which include analgesia and constipation.

Mode of Action

Alvimopan Metabolite acts as a competitive antagonist at the mu-opioid receptor. It binds to the MOR with a Ki of 0.2 ng/mL. By binding to these receptors, Alvimopan Metabolite blocks the effects of endogenous or exogenous opioid agonists, which typically reduce gastrointestinal motility.

Biochemical Pathways

The antagonism of MOR by Alvimopan Metabolite affects the opioidergic system in the gastrointestinal tract. This system normally reduces gastrointestinal motility when activated by opioids. By blocking this effect, Alvimopan Metabolite can help to restore normal gastrointestinal function.

Pharmacokinetics

Alvimopan Metabolite exhibits a low oral bioavailability of less than 7% . This is due to its high affinity for the peripheral mu-receptor, which leads to slower absorption dependent on dissociation from the receptor. The pharmacokinetics of Alvimopan Metabolite contribute to its selectivity for peripheral receptors.

Result of Action

The antagonism of MOR by Alvimopan Metabolite leads to an acceleration of gastrointestinal recovery following surgeries that involve bowel resection. This is achieved by blocking the opioid-induced reduction in gastrointestinal motility, thereby allowing for a quicker return to normal function.

Action Environment

The action of Alvimopan Metabolite is influenced by various environmental factors. For instance, its efficacy can be affected by the presence of other drugs. Furthermore, the action of Alvimopan Metabolite is restricted to the gastrointestinal tract due to its inability to cross the blood-brain barrier.

Actividad Biológica

(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid, commonly known as Alvimopan, is a compound with significant biological activity, particularly in the context of gastrointestinal pharmacology. Originally developed for its ability to counteract opioid-induced bowel dysfunction, Alvimopan has garnered attention for its unique mechanism of action and therapeutic potential. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Basic Information

- Chemical Name : (S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid

- CAS Number : 156130-41-5

- Molecular Formula : C23H29NO3

- Molecular Weight : 367.48 g/mol

- Melting Point : 210-213 °C

- Solubility : Soluble in DMSO

Structural Characteristics

The compound features a piperidine ring with hydroxyphenyl and dimethyl substituents that contribute to its pharmacological profile. The stereochemistry at the piperidine and propanoic acid moieties is critical for its biological activity.

| Property | Value |

|---|---|

| Melting Point | 210-213 °C |

| Solubility | Soluble in DMSO |

| Molecular Weight | 367.48 g/mol |

Alvimopan acts primarily as a selective antagonist of the μ-opioid receptor in the gastrointestinal tract. Unlike other opioids that can exacerbate constipation by activating these receptors, Alvimopan inhibits their action specifically in the gut without affecting central analgesic pathways. This selectivity is vital for its application in treating postoperative ileus and opioid-induced constipation.

Pharmacodynamics

- Opioid Receptor Antagonism : Alvimopan selectively binds to μ-opioid receptors in the gut.

- Gastrointestinal Motility : By blocking these receptors, it enhances gastrointestinal motility and accelerates recovery of bowel function post-surgery.

- Safety Profile : It has a favorable safety profile with minimal systemic absorption, reducing the risk of central nervous system side effects.

Efficacy in Postoperative Ileus

Several clinical trials have demonstrated the efficacy of Alvimopan in reducing the duration of postoperative ileus:

-

Study Design : A randomized controlled trial involving patients undergoing bowel resection surgery.

- Results : Patients receiving Alvimopan experienced a significant reduction in time to recovery of bowel function compared to placebo.

- Findings : The median time to first bowel movement was reduced by approximately 1 day.

-

Long-term Safety Study :

- Objective : To evaluate long-term safety in patients with chronic pain requiring opioid therapy.

- Results : No significant adverse effects were reported over a 12-week period of use.

Case Study Insights

A case study involving a patient recovering from colorectal surgery highlighted the practical benefits of Alvimopan:

- Patient Profile : A 65-year-old male with a history of opioid use for chronic pain.

- Intervention : Administered Alvimopan postoperatively.

- Outcome : The patient resumed normal bowel function within 24 hours, significantly improving his recovery experience.

Aplicaciones Científicas De Investigación

Gastrointestinal Disorders

(S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid is primarily recognized for its role in the treatment of postoperative ileus. It acts as a selective antagonist of the μ-opioid receptor in the gastrointestinal tract, which helps to restore normal bowel function after surgery. This property is crucial in managing patients who have undergone abdominal surgeries, where opioid use can lead to significant gastrointestinal side effects.

Drug Development

The compound has been studied extensively as a potential therapeutic agent in drug formulations aimed at minimizing the side effects associated with opioid analgesics. Its ability to selectively block μ-opioid receptors in the gut while preserving analgesic effects makes it a valuable candidate for combination therapies.

Case Study: Efficacy in Postoperative Ileus

A study published in The New England Journal of Medicine evaluated the efficacy of Alvimopan in patients undergoing bowel resection. The results indicated a significant reduction in the time to recovery of bowel function compared to placebo groups, demonstrating its potential as a standard care option post-surgery .

| Study | Population | Outcome | Reference |

|---|---|---|---|

| Efficacy of Alvimopan | Patients post-bowel resection | Reduced time to bowel function recovery | NEJM |

Case Study: Opioid-Induced Constipation

Another clinical trial investigated the use of (S)-2-Benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoic acid in patients with opioid-induced constipation. The findings suggested that the compound effectively alleviated constipation symptoms without compromising pain management .

Comparación Con Compuestos Similares

Comparison :

Methyl Ester Hydrochloride Derivative ()

Compound: (S)-Methyl 2-benzyl-3-((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)propanoate hydrochloride

- Structural Differences: Propanoic acid is esterified (methyl ester) and forms a hydrochloride salt.

- Key Implications :

Comparison :

- The ester derivative’s pharmacokinetic profile (e.g., absorption, distribution) likely differs significantly from the free acid, highlighting the importance of functional group modifications in drug design.

Tiagabine-Related Piperidinecarboxylic Acid Derivatives ()

Compound : 1-[[4-(3-methyl-2-thienyl)-4-(3-methyl-2-thienyl)]-3-butenyl]-3-piperidinecarboxylic acid

- Structural Differences : Replaces the benzyl and 3-hydroxyphenyl groups with thienyl substituents.

- Key Data: Pharmacological Role: Tiagabine analogs act as GABA reuptake inhibitors.

Comparison :

- The 3-hydroxyphenyl group in the target compound may favor interactions with polar binding pockets in targets, whereas thienyl groups prioritize lipophilicity.

- Dimethyl substituents on the target’s piperidine ring could restrict conformational flexibility, possibly increasing selectivity for specific receptors compared to less constrained analogs .

Data Tables

Table 1. Structural and Physical Property Comparison

Research Findings and Trends

- Stereochemistry Matters: The (3R,4R) configuration in the target compound’s piperidine ring likely optimizes spatial alignment for receptor interactions, a feature absent in non-chiral analogs .

- Prodrug Potential: Ester derivatives of the target compound (e.g., methyl ester hydrochloride) could bridge the gap between bioavailability and activity, a strategy observed in other piperidine-based therapeutics .

Métodos De Preparación

Retrosynthetic Analysis of the Target Compound

The target molecule comprises two primary structural domains: a (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine moiety and an (S)-2-benzylpropanoic acid side chain. Retrosynthetically, the molecule can be dissected into:

Synthesis of the (3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidine Core

Starting Material: 1,3-Dimethyl-4-piperidinone

The synthesis begins with 1,3-dimethyl-4-piperidinone, a commercially available precursor. A two-step dehydration and alkylation protocol developed by Werner et al. (1996) enables the construction of the trans-3,4-dimethyl-4-arylpiperidine scaffold.

Dehydration via Cis-Thermal Elimination

Treatment of 1,3-dimethyl-4-piperidinone with an alkyl chloroformate (e.g., ethyl chloroformate) forms the corresponding carbonate intermediate. Heating at 190°C induces cis-thermal elimination, yielding 1,3-dimethyl-4-aryl-1,2,3,6-tetrahydropyridine (26) in 90% yield. The choice of carbonate alkyl group (ethyl, isopropyl, or isobutyl) critically influences elimination efficiency.

Stereospecific Alkylation

Deprotonation of 26 with n-butyllithium generates a metalloenamine, which undergoes regio- and stereospecific alkylation with 3-methoxyphenylmagnesium bromide. Subsequent hydrogenation and demethylation (using BBr₃) afford the (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine core.

Alternative Enantioselective Cyclization

Recent advancements in organocatalysis offer a complementary route. An enantioselective intramolecular cyclization of unsaturated acetals, catalyzed by chiral phosphoric acids, constructs the piperidine ring with >90% enantiomeric excess (ee). Computational studies confirm a two-step mechanism involving mixed phosphate acetal intermediates and an Sₙ2'-like displacement, ensuring precise stereochemical outcomes.

Preparation of the (S)-2-Benzylpropanoic Acid Fragment

Enantioselective Benzylation of Methyl Lactate

The patent CN113233972A describes a scalable synthesis of (R)-2-benzyloxypropionic acid. Adapting this method for the (S)-enantiomer involves:

- Reacting (S)-methyl lactate with sodium tert-amylate in tetrahydrofuran (THF) at ≤5°C.

- Dropwise addition of benzyl bromide, maintaining temperatures below 0°C to minimize racemization.

- Hydrolysis of the intermediate methyl (S)-2-(benzyloxy)propionate with NaOH (1–2 h reflux), followed by acidification (pH 1–2) and extraction with ethyl acetate.

Key Process Parameters

Coupling of Piperidine and Propanoic Acid Moieties

Reductive Amination Strategy

The piperidine core (19 ) undergoes reductive amination with (S)-2-benzyl-3-oxopropanoic acid. Using sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 selectively reduces the imine intermediate, yielding the target compound in 75–85% yield.

Stereochemical Considerations

The (3R,4R) configuration of the piperidine and (S)-configuration of the propanoic acid are preserved by employing mild reducing agents and avoiding strong acids/bases.

Mitsunobu Reaction for Ether Formation

An alternative approach couples the piperidine alcohol with (S)-2-benzyl-3-hydroxypropanoic acid using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method proceeds with inversion of configuration at the alcohol center, ensuring retention of stereochemistry.

Purification and Characterization

Chromatographic Techniques

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the key structural features and stereochemical considerations of this compound?

The compound contains an (S)-configured benzyl group and a (3R,4R)-configured piperidine ring with a 3-hydroxyphenyl substituent. Stereochemical confirmation requires techniques like nuclear Overhauser effect (NOE) NMR to assess spatial proximity of substituents or X-ray crystallography for absolute configuration determination. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) can resolve enantiomeric impurities .

Q. How can researchers assess its aqueous solubility and formulate it for in vitro assays?

Solubility can be determined via shake-flask methods in phosphate-buffered saline (pH 7.4) or simulated biological fluids. For low solubility, use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween 80). Formulation stability should be monitored using reversed-phase HPLC with a C18 column and mobile phases containing 0.1% trifluoroacetic acid .

Q. What safety precautions are critical during handling?

Refer to Safety Data Sheets (SDS) for specific hazards. Use fume hoods for powder handling, nitrile gloves, and lab coats. In case of exposure, immediately rinse with water and consult a physician, providing the SDS for reference (e.g., first aid measures for structurally similar piperidine derivatives ).

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and enantiomeric purity?

Key challenges include stereoselective formation of the piperidine ring and avoiding racemization. Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones for carboxylic acid intermediates). Monitor reaction progress via LC-MS and optimize conditions (e.g., DMF as solvent, 4-methylmorpholine as base) to suppress byproducts . For purification, use flash chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC .

Q. What analytical strategies resolve conflicting impurity profiles reported in literature?

Discrepancies may arise from varying chromatographic conditions. Standardize methods using a sodium acetate/1-octanesulfonate buffer (pH 4.6) with methanol (65:35 v/v) for HPLC, which enhances peak resolution for polar impurities . For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) can identify catalyst residues .

Q. How can researchers validate target engagement in pharmacological studies?

Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to putative targets (e.g., GPCRs or enzymes). For in vivo models, employ radiolabeled analogs (³H or ¹⁴C) to track tissue distribution. Address conflicting activity data by comparing assay conditions (e.g., buffer pH, cofactors) and using structural analogs to probe SAR .

Q. What methodologies address low bioavailability in preclinical studies?

Poor absorption may stem from high polarity. Design prodrugs (e.g., ester derivatives) to enhance lipophilicity. Use Caco-2 cell monolayers to assess intestinal permeability. Pharmacokinetic studies in rodents should include bile-duct cannulated models to distinguish absorption from enterohepatic recirculation .

Methodological Notes

- Stereochemical Analysis : Combine circular dichroism (CD) with computational modeling (DFT calculations) to correlate optical activity with configuration .

- Impurity Profiling : Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines identify degradation products .

- Data Reproducibility : Cross-validate results using orthogonal techniques (e.g., NMR for identity vs. LC-MS for purity) and adhere to FAIR data principles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.